tert-Butyl (((1S,2S)-2-hydroxycyclobutyl)methyl)carbamate
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Overview
Description
tert-Butyl (((1S,2S)-2-hydroxycyclobutyl)methyl)carbamate is an organic compound that features a tert-butyl group, a hydroxycyclobutyl moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (((1S,2S)-2-hydroxycyclobutyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative under controlled conditions. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (((1S,2S)-2-hydroxycyclobutyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents, and various catalysts . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
tert-Butyl (((1S,2S)-2-hydroxycyclobutyl)methyl)carbamate has several scientific research applications:
Chemistry: It is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (((1S,2S)-2-hydroxycyclobutyl)methyl)carbamate involves its interaction with molecular targets and pathways within biological systems. The compound’s carbamate group can form covalent bonds with specific enzymes, inhibiting their activity and affecting biochemical pathways . The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used in similar applications, such as the synthesis of N-Boc-protected anilines.
tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate: Shares structural similarities but differs in the cyclohexyl moiety.
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl N-[[(1S,2S)-2-hydroxycyclobutyl]methyl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-7-4-5-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 |
InChI Key |
IQRUXWANCYDLPP-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CC[C@@H]1O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC1O |
Origin of Product |
United States |
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